

Technical Guide: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

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Compound of Interest		
Compound Name:	N-(4-cyanophenyl)-2-methylprop-	
	2-enamide	
Cat. No.:	B1301453	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a representative synthetic route for the preparation of **N-(4-cyanophenyl)-2-methylprop-2-enamide**, a functionalized monomer with applications in polymer chemistry.

Core Starting Materials

The synthesis of **N-(4-cyanophenyl)-2-methylprop-2-enamide** is primarily achieved through the acylation of an aromatic amine with an activated carboxylic acid derivative. The core starting materials for this reaction are readily available commercial compounds.

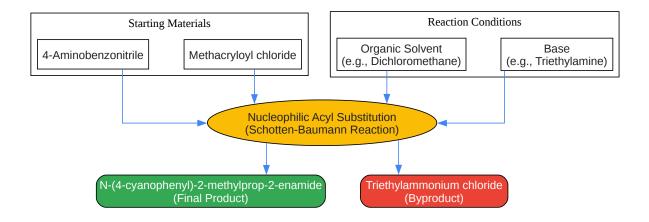
Starting Material	Chemical Structure	IUPAC Name	CAS Number
4-Aminobenzonitrile	24-Aminobenzonitrile Structure	4-Aminobenzonitrile	873-74-5
Methacryloyl chloride	Methacryloyl chloride Structure	2-Methylprop-2-enoyl chloride	920-46-7

Synthetic Pathway and Logic

The synthesis follows a standard nucleophilic acyl substitution mechanism, specifically a Schotten-Baumann reaction. The nucleophilic primary amine of 4-aminobenzonitrile attacks the



electrophilic carbonyl carbon of methacryloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Synthetic workflow for N-(4-cyanophenyl)-2-methylprop-2-enamide.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of structurally similar N-aryl methacrylamides. Researchers should optimize conditions for their specific laboratory setup.

Materials:

- 4-Aminobenzonitrile
- · Methacryloyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent



- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, a precipitate of triethylammonium chloride will have formed. Filter off the solid precipitate.
- Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and water.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure N-(4-cyanophenyl)-2-methylprop-2enamide.

Product Characterization Data



The following table summarizes the key characterization data for the final product, N-(4-cyanophenyl)-2-methylprop-2-enamide.

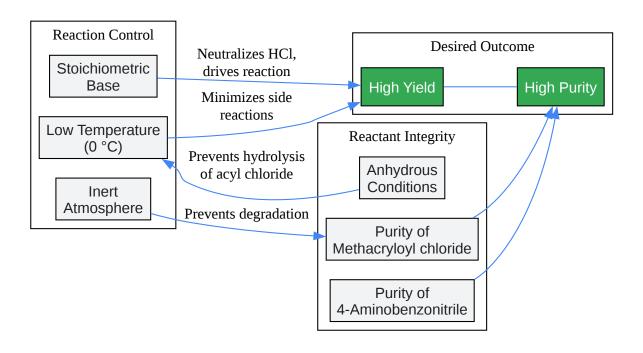
Property	Value
Molecular Formula	C11H10N2O
Molecular Weight	186.21 g/mol
Appearance	White solid
Melting Point	148-150 °C
¹H NMR (CDCl₃, 400 MHz)	δ 7.89 (s, 1H, -NH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 7.59 (d, J=8.8 Hz, 2H, Ar-H), 5.85 (s, 1H, =CH ₂), 5.52 (s, 1H, =CH ₂), 2.07 (s, 3H, -CH ₃)
¹³ C NMR (CDCl₃, 100 MHz)	δ 167.3, 142.7, 139.9, 133.4, 121.2, 119.5, 118.9, 107.5, 18.9
Infrared (IR, KBr, cm ⁻¹)	3300 (-NH), 3050 (Ar-H), 2220 (-C≡N), 1660 (C=O, Amide I), 1630 (C=C), 1590, 1530 (Amide II)
Mass Spectrometry (MS)	m/z: 186 (M+)

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). Spectroscopic data is sourced from patent literature and may vary slightly based on experimental conditions.

Logical Relationships in Synthesis

The successful synthesis relies on the precise control of several interrelated factors. The diagram below illustrates the key logical dependencies in the experimental workflow.





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Caption: Key parameter relationships for optimizing the synthesis.

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